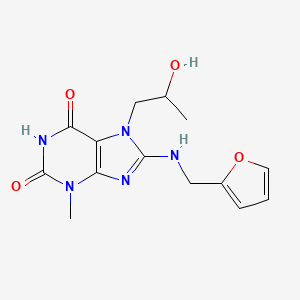

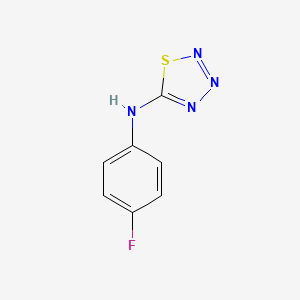

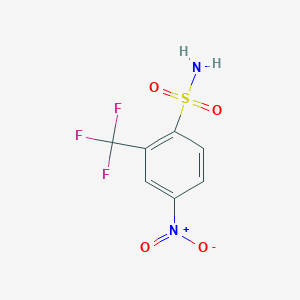

![molecular formula C13H10Cl2O2S3 B2525389 4-(2,6-二氯苯基)硫代-5,6-二氢-4H-噻吩并[2,3-b]噻吩 7,7-二氧化物 CAS No. 478067-52-6](/img/structure/B2525389.png)

4-(2,6-二氯苯基)硫代-5,6-二氢-4H-噻吩并[2,3-b]噻吩 7,7-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide" appears to be a derivative of thieno[2,3-b]thiopyran, which is a heterocyclic compound. The papers provided do not directly discuss this compound but provide insights into the synthesis and properties of related thieno[2,3-b]thiopyran derivatives. These derivatives are of interest due to their potential pharmacological properties and use as intermediates in the synthesis of various drugs.

Synthesis Analysis

The synthesis of related compounds involves starting from 2-mercaptothiophene and crotonic acid to produce intermediates such as 3-(2-mercaptothiophene)butanoic acid, which is then cyclized using phosphorus pentoxide to yield 5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyrane-4-one . Another method involves chlorination with thionyl chloride and cyclization with anhydrous aluminium chloride to produce 5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyrane-4-one-2-sulfonamide . These methods indicate that the synthesis of the compound would likely involve similar steps of cyclization and functional group transformations.

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]thiopyran derivatives is confirmed using spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . These techniques would be essential in confirming the structure of "4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide" by identifying its functional groups and the overall molecular framework.

Chemical Reactions Analysis

The chemical reactions involving thieno[2,3-b]thiopyran derivatives can include chlorosulfonylation, amination, and reactions with sulfuryl chloride . These reactions lead to the introduction of various substituents and functional groups, which can significantly alter the chemical properties of the resulting compounds. The compound would likely undergo similar reactions, which could be used to further modify its structure for potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-b]thiopyran derivatives are influenced by their molecular structure. The introduction of different substituents, such as chloro groups or sulfonamide groups, can affect properties like solubility, melting point, and reactivity . The specific properties of "4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide" would need to be determined experimentally, but it can be inferred that the presence of dichlorophenyl and sulfanyl groups would impact its chemical behavior and potential applications in drug synthesis or other areas.

科学研究应用

合成与化学转变

磺酰胺衍生物的合成:研究重点放在磺酰胺衍生物的合成上,包括涉及噻吩[2,3-b]噻吩衍生物的过程。例如,多罗唑胺盐酸盐中间体 4-羟基-6-甲基噻吩[2,3-b]噻吩-2-磺酰胺的合成展示了涉及加成、环化和胺化反应的多步合成,突出了该化合物在创建基于磺酰胺的治疗剂中的相关性 L. Lei, 2007.

先进有机合成技术:从与目标化合物在结构上相关的四氢-4H-噻吩-4-酮衍生出稠合杂环体系展示了这些框架在生成多样有机结构方面的多功能性。此类研究强调了噻吩[2,3-b]噻吩衍生物在创建复杂有机分子中的合成效用 A. M. El-Ghanam, 2006.

用于对映异构体制备的脂肪酶催化:使用 Burkholderia cepacia 脂肪酶对多罗唑胺中间体进行动力学拆分强调了酶促方法在获得对映体纯化合物的中的重要性。这项研究表明了噻吩[2,3-b]噻吩衍生物在立体化学研究和对映选择性合成中的作用 Mihaela C. Turcu 等人,2009.

化学性质和反应

电化学和光物理研究:对噻吩衍生物(包括具有吸电子或给电子基团的衍生物)的电化学行为和光异构化的研究揭示了它们在材料科学中的潜力,例如在光响应材料的开发中。这些研究有助于理解控制噻吩[2,3-b]噻吩衍生物在不同条件下行为的基本化学性质 F. Jafarpour 等人,2008.

硫代取代化合物的化学发光:源自噻吩化合物的硫代取代双环二氧杂环的碱诱导化学发光突出了噻吩[2,3-b]噻吩衍生物在开发化学发光探针和材料中的潜在应用 N. Watanabe 等人,2010.

属性

IUPAC Name |

4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O2S3/c14-9-2-1-3-10(15)12(9)19-11-5-7-20(16,17)13-8(11)4-6-18-13/h1-4,6,11H,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSBGBNQFWWYQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=C(C1SC3=C(C=CC=C3Cl)Cl)C=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

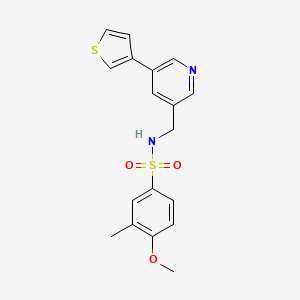

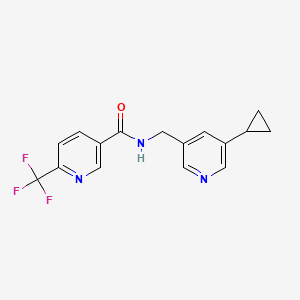

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2525310.png)

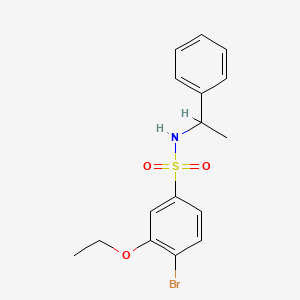

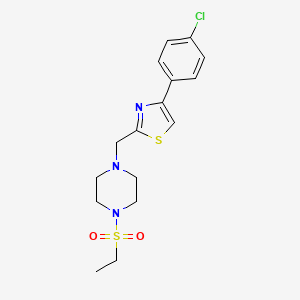

![3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride](/img/structure/B2525313.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid](/img/no-structure.png)

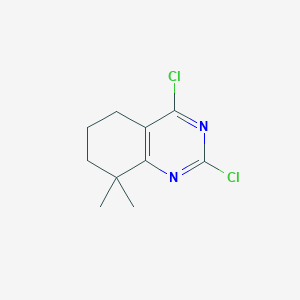

![2-Chloro-N-[(5-propan-2-yl-1,3-oxazol-4-yl)methyl]propanamide](/img/structure/B2525321.png)

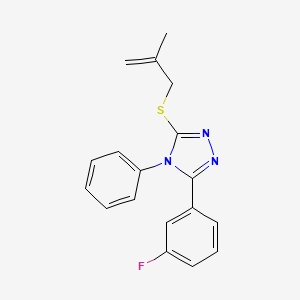

![1-benzyl-4-({4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)pyrrolidin-2-one](/img/structure/B2525328.png)